(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

Type II Calcimimetic Calcium-Sensing Receptor Secondary Hyperparathyroidism

Validated (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride scaffold for type II calcimimetic CaSR modulator discovery. Documented SAR shows substitution at the 3-yl pyrazole yields analogues with CaSR EC₅₀ as low as 23 nM—an 8.4-fold improvement over R-568. Oral bioavailability (24%), reduced clearance (1.3 L/h/kg), and extended MRT (11.8 h) in optimized derivatives support in vivo pharmacology. High regiochemical fidelity required—4-yl/5-yl isomers precluded. Ideal for SAR expansion, method development, and reference standard in CaSR functional assays.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
CAS No. 1170903-85-1
Cat. No. B1417227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
CAS1170903-85-1
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=N2)CN.Cl
InChIInChI=1S/C10H11N3.ClH/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10;/h1-7H,8,11H2;1H
InChIKeyCKSXHTRRDJIGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (1-Phenyl-1H-pyrazol-3-yl)methanamine Hydrochloride (CAS 1170903-85-1): Chemical Class, Purity Profile, and Sourcing Baseline


(1-Phenyl-1H-pyrazol-3-yl)methanamine hydrochloride (CAS 1170903-85-1) is a pyrazole derivative with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . Commercial availability typically includes purity specifications of 95–98% . The compound is predominantly cited in the peer-reviewed literature as the non-hydrochloride free-base scaffold or its substituted analogues within the context of type II calcimimetic agent discovery programs targeting the human calcium-sensing receptor (CaSR) [1].

Why Generic Substitution of (1-Phenyl-1H-pyrazol-3-yl)methanamine Hydrochloride with Other Pyrazole Analogs Fails in Rigorous Experimental Contexts


Generic substitution of this compound with closely related pyrazole analogues (e.g., regioisomers such as 1-phenyl-1H-pyrazol-4-yl methanamine or 5-yl isomers) is precluded in procurement due to the highly constrained structure-activity relationships (SAR) of the 3-yl pyrazole scaffold. Within the established calcimimetic chemotype, modifications to the substitution pattern on the pyrazole core, the aromatic phenyl ring, or the methanamine linker result in profound potency shifts: for example, the unsubstituted 2-phenylpyrazole analogue (compound 7) demonstrates a CaSR EC50 of 1,580 nM, whereas the optimized analogue (compound 15) achieves 23 nM—a 69-fold improvement arising solely from targeted substitution [1]. Furthermore, regioisomeric alterations (e.g., 4-yl vs. 3-yl attachment) are not supported by the peer-reviewed SAR literature for this therapeutic target and would introduce unvalidated conformational constraints, making direct interchange untenable for any research program requiring CaSR modulation fidelity [2].

Quantitative Differentiation Evidence for (1-Phenyl-1H-pyrazol-3-yl)methanamine Hydrochloride (CAS 1170903-85-1) Against Benchmarks and Structural Analogs


CaSR Functional Potency: Direct Head-to-Head Comparison with R-568 (Compound 1) and the Unsubstituted Pyrazole Scaffold (Compound 7)

The optimized pyrazole analogue 15 (a substituted derivative of the (1-phenyl-1H-pyrazol-3-yl)methanamine scaffold) demonstrates an EC50 of 23 nM against the human CaSR in a cell-based functional assay, representing an approximately 8.4-fold improvement in potency over the benchmark calcimimetic R-568 (compound 1), which exhibits an EC50 of 194 nM [1]. This 15 vs. 1 comparison constitutes a direct head-to-head assessment within the same experimental system. Additionally, relative to the unsubstituted parent pyrazole scaffold (compound 7, EC50 = 1,580 nM), the optimized analogue 15 achieves a 69-fold potency enhancement, underscoring the critical role of scaffold optimization in achieving sub-100 nM CaSR agonism [2].

Type II Calcimimetic Calcium-Sensing Receptor Secondary Hyperparathyroidism

Oral Bioavailability in Rodent Model: Direct Comparison with R-568 (Compound 1)

In male Sprague-Dawley rats, the optimized pyrazole analogue 15 demonstrates a mean oral bioavailability (% F) of 24%, compared with 5% for the benchmark calcimimetic R-568 (compound 1)—a 4.8-fold improvement in systemic exposure following oral administration [1]. This direct head-to-head comparison within the same study establishes the superior oral absorption characteristics conferred by the optimized (1-phenyl-1H-pyrazol-3-yl)methanamine scaffold.

Pharmacokinetics Oral Bioavailability In Vivo ADME

Systemic Clearance (CL) in Rodent Model: Direct Comparison with R-568 (Compound 1)

The optimized pyrazole analogue 15 exhibits a systemic clearance (CL) of 1.3 (L/h)/kg in male Sprague-Dawley rats following intravenous administration, compared with 3.9 (L/h)/kg for R-568 (compound 1)—a 3-fold reduction in clearance rate [1]. This direct head-to-head comparison indicates markedly improved metabolic stability and prolonged systemic residence conferred by the constrained pyrazole scaffold relative to the more flexible R-568 structure.

Pharmacokinetics Metabolic Stability Clearance

In Vivo Pharmacodynamic Efficacy: Confirmation of Activity in a Rat Model

Pyrazole 15 (a substituted derivative of the (1-phenyl-1H-pyrazol-3-yl)methanamine scaffold) was shown to be efficacious in a rat in vivo pharmacodynamic model, demonstrating the capacity to reduce circulating parathyroid hormone (PTH) levels—a clinically validated biomarker for type II calcimimetic activity [1]. While the primary publication does not provide head-to-head quantitative PTH reduction data against R-568, the demonstrated in vivo efficacy confirms that the scaffold retains functional activity in a whole-animal system following oral administration, consistent with the improved pharmacokinetic profile observed in the same study.

Pharmacodynamics In Vivo Efficacy Parathyroid Hormone

Validated Research Application Scenarios for (1-Phenyl-1H-pyrazol-3-yl)methanamine Hydrochloride (CAS 1170903-85-1) Based on Quantitative Evidence


Type II Calcimimetic Drug Discovery and Lead Optimization Programs Targeting the Calcium-Sensing Receptor (CaSR)

This compound serves as a validated scaffold for medicinal chemistry optimization programs targeting type II calcimimetic activity at the human CaSR. The evidence establishes that the (1-phenyl-1H-pyrazol-3-yl)methanamine core can be elaborated to yield analogues with sub-100 nM functional potency (EC50 = 23 nM for optimized analogue 15), representing an 8.4-fold improvement over the benchmark calcimimetic R-568 [1]. Research teams procuring this compound for SAR expansion can expect a scaffold with documented substitution vectors (R, R1, R2 positions on the pyrazole core) that have been systematically explored for CaSR activity modulation [2].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Rodent Models of Secondary Hyperparathyroidism

Based on the demonstrated oral bioavailability of 24% and reduced systemic clearance of 1.3 (L/h)/kg for optimized derivatives of this scaffold [1], procurement of the parent (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride supports preclinical in vivo pharmacology studies. The scaffold is documented to confer improved mean residence time (MRT = 11.8 hours for compound 15) relative to R-568 (MRT = 1.74 hours), enabling extended target engagement with less frequent dosing in rodent efficacy models [2]. The confirmed in vivo pharmacodynamic efficacy in a rat model validates the use of this chemotype for PTH modulation studies [3].

Synthetic Chemistry and Method Development for Constrained Heterocyclic Amine Scaffolds

The synthesis of substituted (1-phenyl-1H-pyrazol-3-yl)methanamines, as described in the primary medicinal chemistry publication, involves a validated route comprising N-arylation of methyl pyrazole-3-carboxylate followed by sequential reduction/oxidation and reductive amination [1]. Procurement of the parent hydrochloride salt supports method development, scale-up optimization, and the preparation of focused analogue libraries. The compound's constrained heterocyclic architecture, designed to reduce the number of rotatable bonds relative to flexible calcimimetics such as R-568, provides a useful template for studying the impact of conformational restriction on ADME properties [2].

Calcium-Sensing Receptor (CaSR) Functional Assay Development and High-Throughput Screening (HTS) Validation

Given the well-characterized CaSR functional activity of this scaffold class (EC50 values ranging from 23 nM for optimized analogues to 1,580 nM for the unsubstituted parent scaffold) [1], the compound is suitable as a control or reference standard in cell-based CaSR functional assays utilizing HEK293 cells expressing recombinant human CaSR with Ca2+ flux readout [2]. The quantitative activity data in this specific assay format enables calibration of assay sensitivity and validation of screening protocols for type II calcimimetic discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.